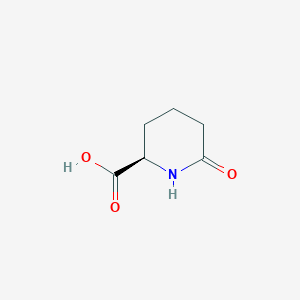

(R)-6-oxopiperidine-2-carboxylic acid

Descripción general

Descripción

D-Pyrohomoglutamic acid is a building block. It has been used in the synthesis of immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit inhibitors and is a component of substance P peptide analogs.

Análisis Bioquímico

Cellular Effects

The effects of ®-6-oxopiperidine-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-6-oxopiperidine-2-carboxylic acid can affect the phosphoinositide-3-kinase (PI3K)-AKT signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . Additionally, it can alter gene expression by acting as a modulator of transcription factors, thereby influencing the expression of genes involved in metabolic processes and cellular responses to stress.

Molecular Mechanism

At the molecular level, ®-6-oxopiperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it may inhibit the activity of certain dehydrogenases, thereby affecting the redox state of cells and influencing metabolic flux . Furthermore, ®-6-oxopiperidine-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-6-oxopiperidine-2-carboxylic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites that can have distinct biological activities. Studies have shown that the effects of ®-6-oxopiperidine-2-carboxylic acid on cellular function can change over time, with initial effects being more pronounced and gradually diminishing as the compound degrades . Long-term exposure to ®-6-oxopiperidine-2-carboxylic acid in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic balance.

Dosage Effects in Animal Models

The effects of ®-6-oxopiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic efficiency and promoting cellular health. At higher doses, ®-6-oxopiperidine-2-carboxylic acid can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in potential therapeutic applications of ®-6-oxopiperidine-2-carboxylic acid.

Metabolic Pathways

®-6-oxopiperidine-2-carboxylic acid is involved in several metabolic pathways, including amino acid metabolism and the tricarboxylic acid cycle. This compound interacts with enzymes such as transaminases and dehydrogenases, facilitating its conversion into other metabolites that participate in energy production and biosynthetic processes . The involvement of ®-6-oxopiperidine-2-carboxylic acid in these pathways underscores its role in maintaining metabolic flux and regulating metabolite levels within cells.

Transport and Distribution

The transport and distribution of ®-6-oxopiperidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, allowing its distribution to various cellular compartments . Once inside the cell, ®-6-oxopiperidine-2-carboxylic acid may interact with binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s biological activity and its ability to exert effects on cellular function.

Subcellular Localization

The subcellular localization of ®-6-oxopiperidine-2-carboxylic acid is essential for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, cytoplasm, or nucleus, depending on its interactions with targeting signals and post-translational modifications . The localization of ®-6-oxopiperidine-2-carboxylic acid to these compartments allows it to participate in distinct biochemical processes and exert its effects on cellular metabolism and gene expression.

Actividad Biológica

(R)-6-oxopiperidine-2-carboxylic acid, also known as 6-oxo-pipecolinic acid, is a compound of significant interest in biochemical research due to its potential biological activities and its role as a biomarker in certain metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

6-Oxopiperidine-2-carboxylic acid is classified as an alpha-amino acid derivative. Its chemical structure includes a piperidine ring with a keto group at the 6-position and a carboxylic acid group at the 2-position. This configuration contributes to its reactivity and biological interactions.

Role as a Biomarker

Recent studies have identified this compound as a novel biomarker for Pyridoxine-dependent epilepsy (PDE), a rare metabolic disorder caused by α-aminoadipic semialdehyde dehydrogenase deficiency. Elevated levels of this compound have been detected in the blood, urine, and cerebrospinal fluid of affected individuals, making it a potential candidate for newborn screening programs .

Quantitative analyses have shown that mean concentrations of 6-oxoPIP in urine from PDE patients were significantly higher than those in healthy controls, indicating its utility in diagnosing this condition. For instance, mean levels were reported at 117.4 μmol/mmol creatinine in urine samples from patients compared to much lower levels in controls .

Metabolomics Studies

A study utilizing untargeted metabolomics identified this compound among other metabolites as significantly increased in PDE patients . This research employed liquid chromatography-mass spectrometry (LC-MS) to quantify levels across various biological fluids, highlighting the compound's stability and reliability as a biomarker.

| Sample Type | Mean Concentration (μmol/mmol creatinine) |

|---|---|

| Urine (PDE Patients) | 117.4 |

| Urine (Controls) | < 1 |

Stability and Detection

The stability of 6-oxoPIP at room temperature allows for straightforward quantification using standard newborn screening techniques. Its detection not only aids in diagnosing PDE but also provides insights into the underlying metabolic pathways involved in the disorder .

Clinical Observations

In clinical settings, three subjects diagnosed with PDE were monitored for their metabolite profiles, revealing consistently elevated levels of 6-oxoPIP across all samples collected over time. This longitudinal data supports the notion that monitoring this biomarker can provide critical insights into disease progression and treatment efficacy .

Aplicaciones Científicas De Investigación

Biomarker for Pyridoxine-Dependent Epilepsy (PDE)

One of the most notable applications of (R)-6-oxopiperidine-2-carboxylic acid is its identification as a biomarker for pyridoxine-dependent epilepsy (PDE). Research has shown that this compound accumulates in substantial amounts in the blood, plasma, urine, and cerebrospinal fluid of individuals with PDE due to deficiencies in the enzyme α-aminoadipic semialdehyde dehydrogenase (ALDH7A1) . The development of a non-derivatized liquid chromatography-tandem mass spectrometry method allows for the quantification of 6-oxo-PIP, facilitating its use in newborn screening programs. This method is particularly advantageous because it can detect the biomarker even after prolonged storage at room temperature .

Role in Metabolic Pathways

This compound is involved in lysine metabolism through the pipecolate pathway. In this pathway, L-lysine is converted into various metabolites, including Δ1-piperidine-2-carboxylate (Δ1-P2C), which is subsequently reduced to L-pipecolic acid (PIP) and then oxidized to produce Δ1-P6C . This metabolic route is crucial for understanding lysine-related disorders and developing dietary interventions aimed at managing conditions such as PDE.

Synthesis and Pharmaceutical Applications

The compound has also been utilized as an intermediate in organic synthesis. Its structural properties make it a valuable building block for creating more complex heterocyclic compounds . For instance, it has been reported in the production of penicillin V during fermentations involving Penicillium chrysogenum, highlighting its significance in antibiotic synthesis . The integration of this compound into pharmaceutical formulations can enhance the efficacy of certain drugs by acting on specific metabolic pathways.

Research and Analytical Techniques

The analytical characterization of this compound has been achieved using techniques such as NMR and LC-MS/MS, which confirm its presence and quantify its levels in biological samples . These methods are essential for both clinical diagnostics and research applications, providing reliable data for further studies on metabolic disorders.

Potential Therapeutic Uses

Emerging research suggests that targeting the metabolic pathways involving this compound may yield therapeutic benefits for conditions associated with lysine metabolism. By understanding how this compound interacts within biochemical pathways, researchers can develop targeted therapies that address enzyme deficiencies or metabolic imbalances related to PDE and other lysine-related disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biomarker for PDE | Accumulates in patients with PDE; quantifiable via LC-MS/MS; useful for newborn screening |

| Metabolic Pathways | Involved in lysine metabolism; key intermediate in pipecolate pathway |

| Synthesis | Used as an organic building block; involved in penicillin V production |

| Analytical Techniques | Characterized using NMR and LC-MS/MS; essential for diagnostics and research |

| Therapeutic Potential | May lead to targeted therapies for lysine metabolism disorders |

Propiedades

IUPAC Name |

(2R)-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXCPFJMYOQZCA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654102 | |

| Record name | (2R)-6-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72002-30-3 | |

| Record name | (2R)-6-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72002-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of being able to synthesize (R)-6-oxopiperidine-2-carboxylic acid from (R)-α-Aminoadipic acid?

A1: The ability to synthesize this compound from (R)-α-Aminoadipic acid is significant because it highlights the potential of using (R)-α-Aminoadipic acid, a byproduct of the pharmaceutical industry, as a chiral building block. [] Chiral building blocks are valuable in organic synthesis for creating enantiomerically pure compounds, which are crucial for drug development and other applications where specific stereochemistry is critical.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.